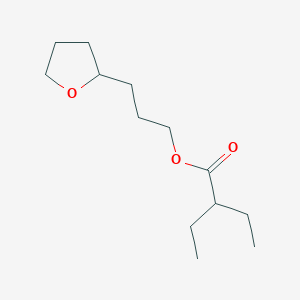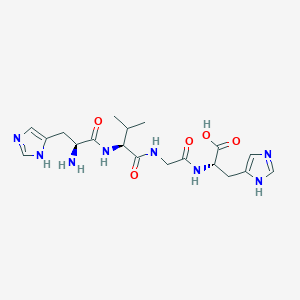
L-Histidine, L-histidyl-L-valylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-methylbutanamido)acetamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound featuring multiple functional groups, including amino, imidazole, and amide groups. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities and structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-methylbutanamido)acetamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multi-step organic synthesis. The process begins with the protection of amino groups, followed by the formation of peptide bonds through coupling reactions. The final steps involve deprotection and purification to obtain the desired compound in its pure form.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can efficiently handle the repetitive steps of amino acid coupling and deprotection. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to ensure its purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole rings.
Reduction: Reduction reactions can target the amide groups, converting them to amines.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving imidazole-containing enzymes.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (S)-2-(2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-methylbutanamido)acetamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings can participate in hydrogen bonding and coordination with metal ions, influencing the activity of the target molecules. The peptide bonds in the compound allow it to mimic natural peptides, enabling it to interact with biological systems effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar to the imidazole groups in the compound.
Carnosine: A dipeptide containing histidine, similar in structure to the peptide bonds in the compound.
Anserine: Another dipeptide similar to carnosine, with a methylated histidine residue.
Uniqueness
What sets (S)-2-(2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-methylbutanamido)acetamido)-3-(1H-imidazol-4-yl)propanoic acid apart is its combination of multiple functional groups and its complex structure, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
455938-10-0 |
|---|---|
Molekularformel |
C19H28N8O5 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C19H28N8O5/c1-10(2)16(27-17(29)13(20)3-11-5-21-8-24-11)18(30)23-7-15(28)26-14(19(31)32)4-12-6-22-9-25-12/h5-6,8-10,13-14,16H,3-4,7,20H2,1-2H3,(H,21,24)(H,22,25)(H,23,30)(H,26,28)(H,27,29)(H,31,32)/t13-,14-,16-/m0/s1 |
InChI-Schlüssel |
FQOOEBDSPCRMED-DZKIICNBSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CN=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


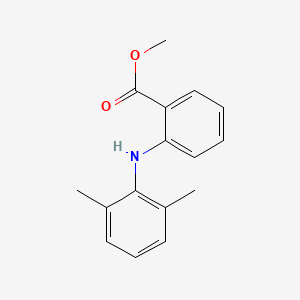
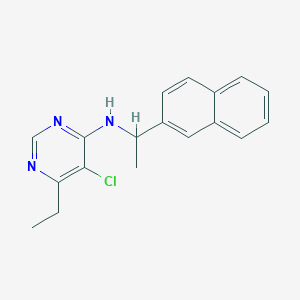
![1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B12922373.png)
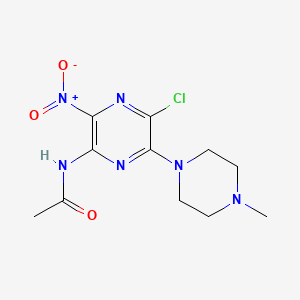

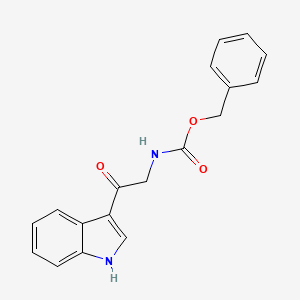

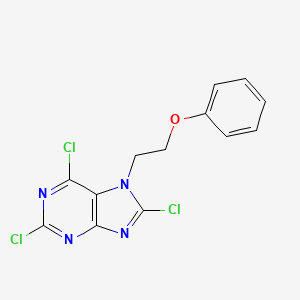
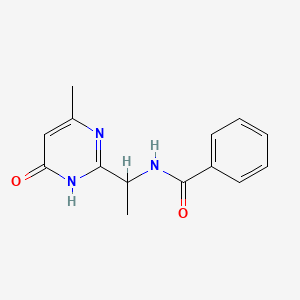

![3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid](/img/structure/B12922422.png)
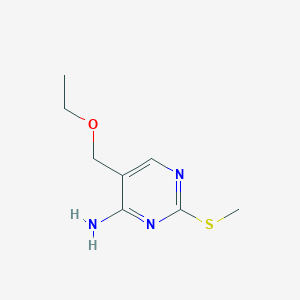
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)
